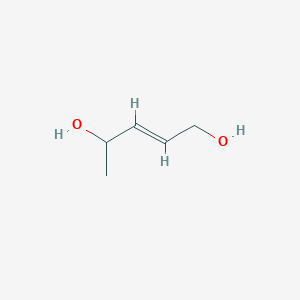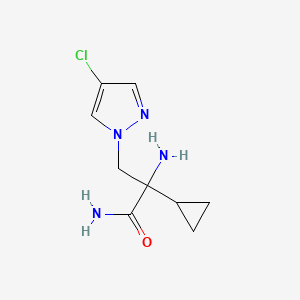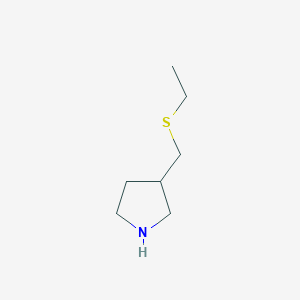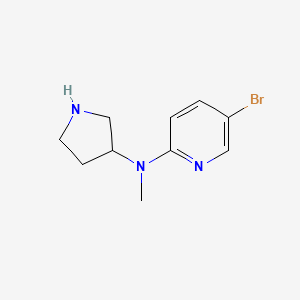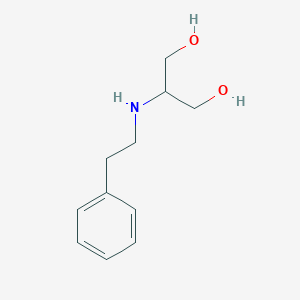
2-Methyl-4-(oxiran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(oxiran-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group at the second position and an oxirane (epoxide) ring at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with an epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of a packed column with a suitable catalyst, such as Raney nickel, can facilitate the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Pyridines: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 2-Methyl-4-(oxiran-2-yl)pyridine is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable compound for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(oxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects. The compound’s ability to form stable adducts with nucleophiles is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Methylpyridine: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
4-(Oxiran-2-yl)pyridine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Methyl-4-(oxiran-2-yl)butane: Contains a butane chain instead of a pyridine ring, leading to different applications and reactivity.
Uniqueness: 2-Methyl-4-(oxiran-2-yl)pyridine stands out due to the presence of both a methyl group and an epoxide ring on the pyridine ring. This unique combination enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to undergo diverse transformations makes it a valuable tool in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-methyl-4-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-4-7(2-3-9-6)8-5-10-8/h2-4,8H,5H2,1H3 |
Clé InChI |
PLWUTYDYTIEGKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


